1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride
Description
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenyl group, and a chlorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.ClH/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21;/h1-9,18H,10-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKQCPZSXHSVPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride typically involves multiple steps, including the formation of the core structure and subsequent functionalization. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetone under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide, leading to the formation of substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as morpholine, phenylacetone, and 4-chlorobenzaldehyde.
Scientific Research Applications
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may modulate neurotransmitter receptors, affecting neurological functions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride can be compared with similar compounds such as:
1-(4-Chlorophenyl)-2-(morpholin-4-yl)ethanone: This compound has a similar structure but lacks the phenyl group, which may affect its reactivity and biological activity.
1-(4-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one: This compound features a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-3-(dimethylamino)-2-phenylpropan-1-one: The presence of a dimethylamino group instead of a morpholine ring may influence the compound’s solubility and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
